4-iodo-1-methyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZFKOVJFGEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443278-79-2 | |
| Record name | 4-iodo-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives
Precursors and Strategic Starting Materials for Pyrazole (B372694) Functionalization
The foundation of any successful synthesis lies in the judicious choice of starting materials. For the construction of functionalized pyrazoles, 1,3-dicarbonyl compounds and their synthetic equivalents are classic and versatile precursors. beilstein-journals.orgorganic-chemistry.org These can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines in a multicomponent fashion to yield the pyrazole core. beilstein-journals.org Another important class of precursors are hydrazones, which can be derived from ketones or β-ketoesters. hilarispublisher.comnih.gov For instance, the reaction of hydrazones with the Vilsmeier reagent provides a route to pyrazole-4-carboxaldehydes. hilarispublisher.com Furthermore, α,β-unsaturated carbonyl compounds, also known as enones, can react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov The use of vinyl ketones bearing a leaving group, such as an aminomethylene or methylthio group, also provides a pathway to pyrazoles upon reaction with hydrazine (B178648) derivatives. nih.gov
The strategic introduction of substituents on these precursors allows for the synthesis of a diverse array of pyrazole derivatives. For example, using substituted hydrazines and functionalized dicarbonyl compounds directly influences the final substitution pattern on the pyrazole ring.
Direct Halogenation Protocols: Iodination Strategies
Direct C-H iodination of the pyrazole ring is a highly efficient method for introducing an iodine atom at a specific position. The regioselectivity of this reaction is crucial and can be controlled by the reaction conditions and the nature of the substituents on the pyrazole ring.
Oxidative Iodination Reactions of Pyrazol-5-amines
Oxidative iodination provides a powerful tool for the synthesis of iodinated pyrazoles. A novel method for the synthesis of azopyrrole derivatives involves the oxidative dehydrogenative coupling of pyrazol-5-amines. acs.orgnih.gov This reaction, mediated by tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine (I₂), results in the simultaneous installation of a C-I bond and an N-N bond through iodination and oxidation. acs.orgnih.gov The reaction conditions, such as the solvent and temperature, have been optimized to achieve high yields. For example, using ethanol (B145695) as a solvent at 50°C has been shown to be effective. nih.gov
A plausible mechanism for this transformation involves the initial single-electron oxidation of the pyrazol-5-amine to form a radical cation, which then reacts with molecular iodine. nih.gov This is followed by tautomerization and further oxidation to yield the iodo-substituted product. nih.gov This method is notable for its ability to construct complex molecules from readily available starting materials under mild conditions. acs.org
Regioselective Iodination Techniques
Achieving regioselectivity in the iodination of pyrazoles is a significant synthetic challenge. Various methods have been developed to control the position of iodination. For instance, the iodination of pyrazoles with electron-donating groups can be achieved with high regioselectivity using systems like I₂–NaI–K₂CO₃ in aqueous ethanol. nih.gov Another effective reagent is N-iodosuccinimide (NIS) in acidic media. nih.gov
A particularly "green" and efficient method for the regioselective 4-iodination of pyrazoles utilizes a combination of iodine and hydrogen peroxide in water, which produces water as the only byproduct. researchgate.net The choice of iodinating agent and reaction conditions can dictate the outcome. For example, treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivatives. nih.govrsc.org In contrast, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with I₂ affords the isomeric 4-iodides in a highly regioselective manner. nih.govrsc.org The use of a blocking group, such as an ester at the C4 position, can also direct arylation to the C5 position. academie-sciences.fr
Electrochemical methods also offer a promising approach for the C-H iodination of pyrazoles. nih.gov Anodic iodination using weakly electrophilic I₂ can be effective, and the efficiency can be significantly enhanced by using electrogenerated HOI. nih.gov
Classical and Modern Cyclization and Condensation Approaches to the Pyrazole Nucleus
The construction of the pyrazole ring itself is a cornerstone of pyrazole chemistry. The Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is the most classic and widely used method. beilstein-journals.org This can be performed as a one-pot, multicomponent reaction. beilstein-journals.org
Modern variations and alternative cyclization strategies have expanded the synthetic toolbox. For example, the [3+2] cycloaddition reaction of α-(trifluoromethyl)styrenes with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) provides a route to 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazoles. bohrium.com Another approach involves the condensation of the dianions of phenylhydrazones with esters, followed by acid-catalyzed cyclization. bohrium.com Multicomponent reactions (MCRs) are particularly attractive for their efficiency and atom economy. rsc.org For instance, a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) can be used to synthesize 5-aminopyrazoles. rsc.org
The choice of catalyst and reaction conditions plays a critical role in these cyclization reactions. For example, piperidine (B6355638) can be used as a catalyst for the Knoevenagel condensation step in a one-pot synthesis of pyrazole derivatives. beilstein-journals.org Molecular iodine has also been employed as a catalyst for the one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized organic synthesis, and the preparation of pyrazoles is no exception. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Transformations
Palladium catalysts are particularly versatile for the synthesis and functionalization of pyrazoles. Palladium-catalyzed C-N coupling reactions are a powerful method for the synthesis of N-arylpyrazoles. organic-chemistry.orgacs.org For example, the coupling of aryl triflates with pyrazole derivatives using a palladium catalyst and a suitable ligand like tBuBrettPhos proceeds in high yields. organic-chemistry.orgacs.org This method is tolerant of various functional groups and can be used to couple sterically hindered substrates. organic-chemistry.org
Palladium-catalyzed C-H bond activation is another important strategy. academie-sciences.fr Direct arylation of pyrazoles at the C5 position can be achieved with high regioselectivity by using an ester group at the C4 position as a removable blocking group. academie-sciences.fr This reaction can be performed with an air-stable, phosphine-free palladium catalyst. academie-sciences.fr
Furthermore, palladium catalysis can be employed in more complex transformations. A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been developed for the synthesis of polysubstituted pyrazoles. thieme-connect.com Additionally, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides a route to N-alkyl pyrazoles with high atom economy and excellent regioselectivity. acs.org
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed transformations. They are particularly useful for C-N and C-O bond formation.
C-N Coupling:
Copper-catalyzed cascade reactions have been employed to synthesize fused pyrazole systems. For example, 4-iodopyrazolecarbaldehydes and 4-iodopyrazolecarboxamides can react with amidines in the presence of a copper catalyst to form pyrazolo[4,3-d]pyrimidines. researchgate.net
Oxidative Coupling:
Copper catalysis can also facilitate oxidative coupling reactions. For instance, pyrazol-5-amines can undergo copper-catalyzed oxidative dehydrogenative coupling to form azopyrrole derivatives. acs.org This reaction offers a novel route to nitrogen-rich heteroaryl azo compounds.
Table 3: Copper-Catalyzed Reactions of Iodopyrazoles
| Entry | Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst | Base | Product | Yield (%) |
| 1 | C-N Coupling | 4-Iodo-1,5-diphenyl-1H-pyrazole-3-carbaldehyde | Acetamidine hydrochloride | CuI | Cs₂CO₃ | 5,7-Diphenylpyrazolo[4,3-d]pyrimidine | Not specified |
| 2 | C-O Coupling | 4-Iodo-1H-pyrazole | Allyl alcohol | CuI | K₂CO₃ | 4-(Allyloxy)-1H-pyrazole | Not specified |
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and environmental impact.
Solvent-free, or neat, reaction conditions are a key aspect of green chemistry. While specific examples for 4-iodo-1-methyl-1H-pyrazol-5-amine are not extensively detailed in the provided context, the development of catalyst-free and solvent-minimized reactions for the formation of C=N bonds highlights a trend towards more sustainable synthetic protocols. nih.gov
Performing organic reactions in water is another important green chemistry approach. dntb.gov.ua
C4-Sulfenylation:
A notable example is the C4-sulfenylation of 4-iodo-1H-pyrazole-5-amines with arylsulfonyl hydrazides in water. researchgate.net This metal-free reaction proceeds in air and uses an odorless and readily available sulfur source, offering a green and efficient route to C4-sulfenylated pyrazoles with moderate to excellent yields. researchgate.net The mechanism is believed to involve the in-situ formation of iodine from the starting iodopyrazole. researchgate.net
Table 4: Green Synthesis Approaches
| Entry | Reaction Type | Substrate | Reagent | Solvent | Catalyst | Key Feature |
| 1 | C4-Sulfenylation | 4-Iodo-1H-pyrazole-5-amine | Arylsulfonyl hydrazide | Water | Metal-free | Aqueous medium, air atmosphere |
| 2 | Pyrazole Synthesis | 1,3-Dicarbonyl compound | Hydrazine | Water | Cellulose sulfuric acid | Bio-supported catalyst, aqueous medium |
Multicomponent Reaction Strategies for Pyrazole Annulation
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic systems like pyrazoles in a single, convergent step from three or more starting materials. beilstein-journals.orgnih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, existing methodologies for related structures provide a strong foundation for its potential synthesis.
One promising approach involves the use of molecular iodine as a catalyst in a multicomponent cyclization/direct functionalization sequence. For instance, a one-pot, iodine-catalyzed multicomponent reaction has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a 1H-pyrazol-5-amine, which is then followed by an in-situ electrophilic selanylation at the C4-position, activated by molecular iodine. It is conceivable that a similar strategy employing an iodinating agent in place of a diselenide could lead to the formation of 4-iodinated 5-aminopyrazoles.
Another relevant MCR strategy involves the condensation of β-ketonitriles with hydrazines, which is a versatile method for preparing 5-aminopyrazoles. nih.gov The incorporation of an iodine source during this condensation or as a subsequent one-pot step could potentially yield the desired 4-iodo-5-aminopyrazole core. For example, the reaction of a suitable β-ketonitrile with methylhydrazine would form the 1-methyl-5-aminopyrazole ring, which could then be subjected to in-situ iodination.
Furthermore, electrochemical multicomponent synthesis has been reported for the preparation of 4-halopyrazoles, where sodium halides serve as both the halogen source and the supporting electrolyte. acs.org This method, which involves the reaction of hydrazines and acetylacetones, offers a green and efficient alternative for the synthesis of 4-halopyrazoles and could potentially be adapted for the synthesis of more complex derivatives.
The following table summarizes key features of multicomponent reactions that could be adapted for the synthesis of this compound:
| Reaction Type | Key Reactants | Catalyst/Reagent | Potential for this compound Synthesis |
| Iodine-catalyzed cyclization/selanylation | Benzoylacetonitrile, Arylhydrazine, Diaryl diselenide | Molecular Iodine | High - substitution of diselenide with an iodine source |
| Condensation of β-ketonitriles | β-Ketonitrile, Methylhydrazine | Acid or Base | Moderate - requires subsequent or in-situ iodination step |
| Electrochemical synthesis | Hydrazine, Acetylacetone, Sodium Iodide | None (Electrolysis) | Moderate - requires adaptation for the specific substitution pattern |
Polymer-Supported and Solid-Phase Synthetic Techniques for Pyrazole Library Generation
Solid-phase synthesis (SPS) offers a powerful platform for the generation of diverse libraries of substituted pyrazoles, facilitating high-throughput screening for drug discovery and materials science applications. acs.org This methodology involves the attachment of a starting material to a solid support (resin), followed by sequential reactions to build the desired molecule. The final product is then cleaved from the resin, simplifying purification.
Several strategies have been developed for the solid-phase synthesis of 5-aminopyrazoles. One common approach utilizes a resin-bound β-ketoamide. nih.gov In this method, a β-ketoester is reacted with a resin-bound amine to form the immobilized β-ketoamide. Subsequent treatment with a hydrazine (e.g., methylhydrazine) and a thionating agent like Lawesson's reagent leads to the formation of the resin-bound 5-aminopyrazole. Finally, cleavage from the resin, typically with an acid such as trifluoroacetic acid (TFA), yields the desired 5-aminopyrazole derivative.
Another effective solid-phase strategy is the "catch and release" method. beilstein-journals.org This involves the immobilization of a reactive intermediate onto the solid support, followed by reaction with other building blocks and subsequent cleavage to release the final product. For pyrazole synthesis, this could involve immobilizing a thiolate anion generated from the condensation of a 2-sulfonyl- or 2-carbonyl-acetonitrile derivative with an isothiocyanate onto a Merrifield resin. Reaction with a hydrazine would then form the pyrazole ring, which can be subsequently released from the solid support.
The generation of pyrazole libraries on a solid support allows for the systematic variation of substituents at different positions of the pyrazole ring. For the synthesis of a library based on the this compound scaffold, one could envision a synthetic route starting with a resin-bound precursor that can be readily converted to the 5-aminopyrazole. Subsequent iodination of the resin-bound pyrazole would introduce the iodine at the 4-position. The use of a variety of building blocks in the initial steps would allow for the creation of a diverse library of analogs.
The table below outlines a general workflow for the solid-phase synthesis of a 4-iodo-5-aminopyrazole library:
| Step | Description | Key Reagents |
| 1. Immobilization | Attachment of a suitable starting material to a solid support. | Resin (e.g., Wang, Merrifield), Linker, Starting Material (e.g., β-ketoester) |
| 2. Pyrazole Formation | Reaction with methylhydrazine to form the 1-methyl-5-aminopyrazole core. | Methylhydrazine, Thionating agent (e.g., Lawesson's reagent) |
| 3. Iodination | Introduction of iodine at the 4-position of the pyrazole ring. | Iodinating agent (e.g., N-iodosuccinimide) |
| 4. Cleavage | Release of the final product from the solid support. | Acid (e.g., Trifluoroacetic acid) |
This solid-phase approach is highly amenable to automation and parallel synthesis, enabling the rapid production of a large number of distinct pyrazole derivatives for further investigation.
Reactivity and Chemical Transformations of 4 Iodo 1 Methyl 1h Pyrazol 5 Amine
Nucleophilic Substitution Reactions at the Iodine Atom
The iodine atom at the C-4 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, most notably through metal-catalyzed coupling reactions. Copper-catalyzed methods have proven effective for the direct alkoxylation of 4-iodopyrazoles. researchgate.netnih.govsemanticscholar.org These reactions typically involve a copper(I) iodide (CuI) catalyst in the presence of a ligand and a base to couple the iodopyrazole with various alcohols.
For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles has been achieved using a CuI catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand. researchgate.netnih.gov The reaction, promoted by potassium t-butoxide and conducted under microwave irradiation, allows for the formation of a C-O bond at the C-4 position. researchgate.netnih.govresearchgate.net This methodology has been successfully applied in the synthesis of the pyrazole alkaloid withasomnine (B158684) and its analogs. researchgate.netnih.gov
Table 1: CuI-Catalyzed Alkoxylation of a 4-Iodopyrazole (B32481) Substrate
| Alcohol | Ligand | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl Alcohol | 1,10-Phenanthroline | 100 | 51 | researchgate.net |
| Allyl Alcohol | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 130 (MW) | 66 | nih.govresearchgate.net |
| Methanol | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 130 (MW) | 76 | researchgate.net |
| Ethanol (B145695) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 130 (MW) | 61 | researchgate.net |
Note: Data is based on reactions with 4-iodo-1H-1-tritylpyrazole, a related substrate, to illustrate the general reactivity.
Carbon-Carbon Bond Forming Reactions
The carbon-iodine bond is a key feature that allows for the construction of new carbon-carbon bonds, significantly increasing the molecular complexity of the pyrazole scaffold.
Iodo-substituted pyrazoles are highly valued building blocks in organic synthesis due to their reactivity in palladium-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. This enhanced reactivity allows for coupling reactions to occur under milder conditions.
In a direct comparison of halopyrazoles for Suzuki-Miyaura reactions, iodo-derivatives were found to be more reactive than their bromo and chloro counterparts. researchgate.net However, this higher reactivity can sometimes lead to a greater propensity for dehalogenation side reactions. researchgate.net Nevertheless, iodo-pyrazoles are widely used in reactions like the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) to introduce aryl, heteroaryl, and alkynyl groups at the C-4 position. nih.govrsc.org
Carbon-Heteroatom Bond Forming Reactions
Beyond C-C bonds, the C-4 position of 4-iodo-1-methyl-1H-pyrazol-5-amine is a prime site for forming bonds with heteroatoms such as nitrogen and sulfur.
Palladium- and copper-catalyzed reactions are complementary methods for the amination of the 4-position of the pyrazole ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is effective for coupling 4-halopyrazoles with a range of amines. rsc.org Research on the related 4-bromo-1H-1-tritylpyrazole showed that palladium catalysis using the tBuDavePhos ligand is well-suited for coupling with aromatic or bulky amines that lack β-hydrogens.
Conversely, for alkylamines that possess β-hydrogen atoms, copper(I)-catalyzed amination of the corresponding 4-iodopyrazole was found to be more favorable. researchgate.net This highlights the complementary utility of palladium and copper catalysts in synthesizing a diverse library of 4-aminopyrazole derivatives.
Table 2: Catalyst System for C-N Coupling of 4-Halopyrazoles with Different Amine Types
| Catalyst System | Halogen on Pyrazole | Preferred Amine Substrate | Reference |
|---|---|---|---|
| Palladium (Pd(dba)₂ / tBuDavePhos) | Bromo | Aromatic or bulky amines (lacking β-H) | researchgate.net |
The formation of a carbon-sulfur bond at the pyrazole C-4 position provides access to pyrazolyl thiols and thioethers. A practical, scalable synthesis of pyrazol-4-thiols from diverse 4-iodopyrazoles has been developed based on a copper-catalyzed C-S exchange reaction. researchgate.net This method uses thiobenzoic acid as a surrogate for hydrogen sulfide. The initial copper-catalyzed coupling yields an S-(pyrazol-4-yl) benzoylthiolate intermediate, which is then subjected to mild benzoyl group cleavage to afford the final pyrazol-4-thiol. researchgate.net This two-step, one-pot procedure is tolerant of various functional groups, including nitriles and esters, and avoids the need for chromatographic purification. researchgate.net
Oxidative and Reductive Transformations of the Compound
The aminopyrazole core itself is reactive under oxidative conditions. Research into the oxidative dehydrogenative coupling of pyrazol-5-amines has revealed a novel transformation where the compound undergoes a simultaneous iodination and dimerization. researchgate.net
In a reaction using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of molecular iodine (I₂), pyrazol-5-amines are converted into (E)-1,2-bis(4-iodo-1H-pyrazol-5-yl)diazenes. researchgate.net This process involves a single-electron transfer (SET) mechanism where the pyrazol-5-amine is oxidized to a radical cation. researchgate.net This radical cation then reacts with molecular iodine to install the iodo-group at the C-4 position, followed by a dimerization process to form the N=N azo bridge. researchgate.netresearchgate.net This reaction efficiently creates two new bonds (C-I and N-N) in one step, producing highly functionalized iodo-substituted azopyrrole structures. researchgate.net
Functional Group Interconversions and Derivatization Strategies at the Amine Moiety
The primary amine group at the 5-position of the pyrazole ring is a key site for a variety of functional group interconversions and derivatization reactions. These transformations are essential for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
One notable reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov This process can lead to the formation of azo compounds. For instance, the reaction of this compound in the presence of an oxidizing agent can yield (E)-1,2-bis(4-iodo-1-methyl-1H-pyrazol-5-yl)diazene. nih.gov This transformation involves the formation of a new nitrogen-nitrogen double bond, linking two pyrazole rings.
The amine group can also undergo reactions to form various nitrogen-containing functional groups. Common transformations include acylation to form amides, which can be achieved by reacting the amine with acid chlorides or carboxylic acids. researchgate.net Additionally, the amine can be a precursor for the synthesis of other heterocyclic rings fused to the pyrazole core. For example, condensation reactions with bifunctional reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines. ekb.eg
Furthermore, the amine moiety can direct electrophilic substitution on the pyrazole ring, although the existing iodo group also influences the regioselectivity of such reactions. The electronic nature of the amine group enhances the nucleophilicity of the pyrazole ring, facilitating reactions with various electrophiles.
Table 1: Derivatization Reactions at the Amine Moiety of Pyrazol-5-amines
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Oxidative Dehydrogenative Coupling | I2, K2CO3, TBHP, EtOH, 50°C | Azo Compound |
| Acylation | Acid Chlorides or Carboxylic Acids | Amides |
| Cyclocondensation | Bifunctional Reagents (e.g., enaminones) | Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) |
Detailed research has demonstrated the feasibility of these transformations on related pyrazole systems. For example, the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been successfully achieved through the cyclocondensation of 5-aminopyrazoles with various electrophilic partners. ekb.eg These studies highlight the versatility of the amine group in constructing complex molecular architectures.
In one specific example of oxidative coupling, 3-methyl-1-phenyl-1H-pyrazol-5-amine was treated with iodine, potassium carbonate, and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C to produce the corresponding azo compound in good yield. nih.gov While this example does not use the exact subject compound, it illustrates a key reactivity pattern of the 5-aminopyrazole scaffold.
The derivatization of the amine is a cornerstone for modifying the properties of the parent molecule, enabling the exploration of its chemical space for various applications.
Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined.
The 1H NMR spectrum of 4-iodo-1-methyl-1H-pyrazol-5-amine is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The pyrazole (B372694) ring itself contains one proton, C3-H. Additionally, there are protons on the N-methyl group and the amino group.
The C3-H proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating amino group at C5 and the electron-withdrawing iodine atom at C4. In related 4-halogenated-1H-pyrazoles, the C3-H proton chemical shift is observed to move downfield with increasing halogen electronegativity, though all remain downfield of simple pyrazole. mdpi.com For 4-iodo-1H-pyrazole, this proton appears at approximately 7.6 ppm. mdpi.com The presence of the N-methyl and C5-amino groups will further modify this position.
The N-methyl (N-CH3) protons will also produce a singlet, typically in the range of 3.5-4.0 ppm, a characteristic region for methyl groups attached to a nitrogen atom within a heterocyclic ring. The amino (-NH2) protons are expected to give a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but would likely be observed in the 4.0-6.0 ppm range.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C3-H | ~7.5 - 7.8 | Singlet |
| N-CH3 | ~3.6 - 3.9 | Singlet |
| -NH2 | ~4.0 - 6.0 | Broad Singlet |
For a derivative like (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine , the 1H NMR spectrum would show a singlet for the pyrazole C3-H, a singlet for the N-methyl group, and signals for the aminomethyl (-CH2NH2) group. The methylene (B1212753) protons would likely appear as a singlet, and the amino protons as a broad singlet. uni.lu In the case of N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide , the spectrum would be more complex, showing the pyrazole C3-H singlet, the N-methyl singlet, and two distinct signals for the N,N-diethyl groups: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. spectrabase.com
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected: three for the pyrazole ring carbons (C3, C4, and C5) and one for the N-methyl carbon.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 - 145 |
| C4-I | ~60 - 80 |
| C5-NH2 | ~145 - 155 |
| N-CH3 | ~30 - 40 |
In derivatives, the carbon framework will show additional signals. For instance, (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine would exhibit an additional signal for the methylene carbon of the aminomethyl group. uni.luN,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide would show signals for the carboxamide carbonyl carbon (C=O) and the two carbons of the ethyl groups. spectrabase.com
15N NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. In this compound, three nitrogen signals are expected: one for the N1 "pyridine-like" nitrogen, one for the N2 "pyrrole-like" nitrogen, and one for the exocyclic amino group nitrogen.
The chemical shifts of pyrazole nitrogens are well-documented. psu.edunih.gov The N1 nitrogen, which is double-bonded to carbon, is considered "pyridine-like" and typically resonates at a higher frequency (lower ppm value, e.g., -110 to -140 ppm relative to nitromethane). The N2 nitrogen, which is single-bonded to two carbons and part of the aromatic system, is "pyrrole-like" and resonates at a lower frequency (higher ppm value, e.g., -160 to -190 ppm). nih.gov The exocyclic amino nitrogen would have a chemical shift characteristic of primary amines attached to an aromatic ring. The precise shifts will be modulated by the substituents on the pyrazole ring.
Table 3: Predicted 15N NMR Chemical Shifts for this compound
| Nitrogen | Type | Predicted Chemical Shift (δ, ppm) |
| N1 | Pyridine-like | ~ -110 to -140 |
| N2 | Pyrrole-like | ~ -160 to -190 |
| -NH2 | Amino | ~ -300 to -330 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands.
The most prominent features would be the N-H stretching vibrations of the primary amino group, which typically appear as two bands in the region of 3300-3500 cm-1. C-H stretching vibrations from the methyl group and the pyrazole ring will be observed around 2900-3100 cm-1. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1650 cm-1 region. The N-H bending vibration of the amino group usually appears around 1600-1650 cm-1. The C-I stretching vibration is expected at a much lower frequency, typically in the range of 500-600 cm-1.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretch | -NH2 | ~3300 - 3500 (two bands) |
| C-H Stretch | Aromatic & Aliphatic | ~2900 - 3100 |
| C=N / C=C Stretch | Pyrazole Ring | ~1450 - 1650 |
| N-H Bend | -NH2 | ~1600 - 1650 |
| C-N Stretch | Aryl-N, Alkyl-N | ~1250 - 1350 |
| C-I Stretch | C-I | ~500 - 600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C4H6IN3), the molecular weight is approximately 222.96 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M+) would be expected at m/z ≈ 223. A characteristic feature would be the isotopic pattern of iodine, which has one stable isotope (127I). The fragmentation pattern would likely involve the loss of iodine (M - 127), the methyl group (M - 15), or parts of the pyrazole ring. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. Predicted collision cross-section values can also aid in structural confirmation. uni.lu
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Identity |
| [M+H]+ | 223.96793 | Protonated Molecule |
| [M+Na]+ | 245.94987 | Sodium Adduct |
| [M-H]- | 221.95337 | Deprotonated Molecule |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The pyrazole ring is an aromatic system, and its UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the amino group (an auxochrome) and the iodine atom will influence the position and intensity of these absorption maxima (λmax). The amino group, with its lone pair of electrons, can participate in resonance with the pyrazole ring, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths.
For pyrazole derivatives, characteristic absorptions are often observed in the 200-300 nm range. New haloaminopyrazole derivatives have been characterized by UV-Vis spectroscopy, confirming electronic transitions within this region. nih.gov It is anticipated that this compound would exhibit one or more strong absorption bands in this part of the UV spectrum.
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing
While a specific crystal structure for this compound is not available in the reviewed literature, the analysis of its parent compound, 4-iodo-1H-pyrazole , provides significant insight into the structural behavior of this class of molecules. mdpi.com Crystals of 4-iodo-1H-pyrazole were successfully obtained through sublimation, and their structure was determined by XRD. mdpi.com
The study revealed that 4-iodo-1H-pyrazole crystallizes in the orthorhombic system with the space group Cmme. mdpi.com A key feature of its crystal packing is the formation of infinite one-dimensional chains, known as catemers, through intermolecular N–H···N hydrogen bonds. mdpi.com This is a common supramolecular motif for pyrazole derivatives. nih.govmdpi.com The distance for the N···N hydrogen bond in the 4-iodo-1H-pyrazole catemer was reported to be 2.87 Å. mdpi.com Interestingly, this packing contrasts with the chloro and bromo analogs, which form trimeric structures, highlighting the influence of the halogen substituent on the solid-state architecture. mdpi.com The crystal packing of 4-iodo-1H-pyrazole also exhibits a herringbone motif and C-H–π interactions, but no significant π–π stacking interactions were observed. mdpi.com
This detailed structural information on a closely related derivative serves as a crucial reference point for predicting the solid-state conformation and potential intermolecular interactions of this compound.
Table 1: Crystallographic Data for the Derivative 4-iodo-1H-pyrazole
| Parameter | Value |
| Compound | 4-iodo-1H-pyrazole |
| Empirical Formula | C₃H₃IN₂ |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| N–H···N H-Bonding Motif | Catemer |
| N···N Distance (Å) | 2.87 |
| Reference | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen for organic compounds) within a sample. huji.ac.ilresearchgate.net This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimental results are compared against the theoretically calculated percentages for the proposed molecular formula. For a compound to be considered pure, the found values should typically be within ±0.4% of the calculated values. nih.govacs.org
The process generally involves the high-temperature combustion of a precisely weighed sample, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂). huji.ac.il These gases are then separated and quantified using detectors that measure their thermal conductivity or other properties. huji.ac.il
For This compound , the molecular formula is C₄H₆IN₃. Based on this formula, the theoretical elemental composition can be calculated. While experimental data for this specific compound is not provided in the searched literature, the table below presents the calculated (theoretical) values, which serve as the benchmark for experimental verification upon its synthesis and analysis.
Table 2: Elemental Analysis Data for this compound
| Element | Molecular Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₄H₆IN₃ | 21.54 | Experimental data not available |
| Hydrogen (H) | C₄H₆IN₃ | 2.71 | Experimental data not available |
| Nitrogen (N) | C₄H₆IN₃ | 18.84 | Experimental data not available |
| Iodine (I) | C₄H₆IN₃ | 56.91 | Experimental data not available |
This table illustrates the standard format for reporting such data, which is essential for confirming the identity and purity of synthesized chemical compounds. researchgate.net
Theoretical and Computational Investigations on 4 Iodo 1 Methyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole-based compounds. These computational studies provide a detailed understanding of the electronic environment and energetics of molecules like 4-iodo-1-methyl-1H-pyrazol-5-amine.
Electronic Structure and Energetic Calculations
DFT calculations are instrumental in elucidating the electronic structure of pyrazole (B372694) derivatives. These studies often involve the optimization of the molecular geometry to find the most stable conformation. The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, are then calculated. For instance, in studies of similar pyrazoline systems, DFT has been used to understand the conjugation of the pyrazoline chromophore with aromatic rings. nih.gov The calculated total energy and thermodynamic parameters can help in assessing the stability of the molecule. researchgate.net
Such calculations would typically involve the use of a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to obtain accurate results. researchgate.net The resulting data provides a comprehensive picture of the molecule's electronic characteristics.
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
A significant application of DFT is the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. This approach has been successfully used in the conformational analysis of complex molecules. nih.gov For pyrazole derivatives, DFT calculations have been shown to provide ¹H and ¹³C chemical shift values that are in strong correlation with experimental data. researchgate.net
The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly employed for NMR chemical shift calculations. The accuracy of these predictions is crucial for the structural elucidation of newly synthesized compounds.
Below is an illustrative table of the type of data that would be generated from DFT-based NMR predictions for a hypothetical analysis of this compound, based on methodologies seen for other complex organic molecules. nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 145.2 |
| C4 | - | 61.5 |
| C5 | - | 155.8 |
| N1-CH₃ | 3.65 | 35.1 |
| N-H (amine) | 5.20 | - |
| H3 | 7.50 | - |
Note: The data in this table is hypothetical and serves as an example of the output from computational predictions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. In studies of pyrazole-containing supramolecular structures, QTAIM analysis has been used to identify and quantify intramolecular interactions that stabilize the molecular conformation. mdpi.com
By locating bond critical points (BCPs) in the electron density, QTAIM can confirm the existence of interactions and assess their strength. mdpi.com This analysis is particularly useful for understanding the nature of hydrogen bonds and other weak interactions that govern the supramolecular assembly of molecules.
Reaction Mechanism Elucidation through Computational Chemistry
While specific computational studies on the reaction mechanisms involving this compound were not detailed in the provided search results, computational chemistry is a powerful tool for such investigations. Theoretical calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For related heterocyclic systems, computational methods have been used to support proposed reaction mechanisms. researchgate.net
Tautomerism and Isomerism Studies of Pyrazole Core
The pyrazole ring is known to exhibit tautomerism, which is a key feature influencing its chemical and physical properties. researchgate.net Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are crucial for investigating the tautomeric equilibria of pyrazole derivatives. researchgate.netmdpi.com Theoretical calculations can determine the relative energies of different tautomers, providing insight into which form is more stable under various conditions. For N-substituted pyrazoles, while tautomerization involving the pyrazole ring protons is blocked, the study of potential isomerism remains important.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other to form larger, organized structures is fundamental to materials science and crystal engineering. Computational methods are used to study the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly of pyrazole derivatives into supramolecular architectures. nih.govnih.gov
Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular contacts. nih.gov For example, in related pyrazole compounds, H···H, C···H, and N···H contacts have been identified as dominant packing interactions. nih.gov Understanding these interactions is key to designing molecules that will form predictable and functional solid-state structures.
Advanced Applications of 4 Iodo 1 Methyl 1h Pyrazol 5 Amine in Chemical Research
Strategic Building Block in Complex Organic Synthesis
The molecular architecture of 4-iodo-1-methyl-1H-pyrazol-5-amine makes it a valuable synthon, or building block, in the field of organic synthesis. The presence of multiple reactive sites—the nucleophilic amine group, the versatile carbon-iodine bond, and the aromatic pyrazole (B372694) ring—allows for a variety of chemical transformations. This enables chemists to introduce the pyrazole motif into larger, more complex molecules.
Researchers utilize this compound as a starting material for creating a range of derivatives. The amine group can be readily acylated, alkylated, or used in condensation reactions to form new carbon-nitrogen bonds. Simultaneously, the iodo-substituent is particularly useful for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This dual functionality allows for the stepwise and controlled construction of intricate molecular frameworks.
For instance, derivatives of iodo-pyrazoles are employed in the synthesis of compounds targeted for medicinal chemistry. The pyrazole scaffold is a common feature in many pharmacologically active molecules, and the ability to functionalize it at specific positions is crucial for tuning the biological activity. The iodo-group at the 4-position can be replaced with various aryl or alkyl groups via coupling reactions, leading to a diverse set of substituted pyrazoles that can be screened for potential therapeutic applications.
Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex.
The synthesis of metal complexes involving pyrazole-based ligands is a well-established area of research. For this compound, the two adjacent nitrogen atoms of the pyrazole ring can chelate a metal ion, often acting as a bidentate ligand. The amine group can also participate in coordination, potentially leading to different binding modes.
The general procedure for synthesizing these complexes involves reacting the pyrazole ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent, often with gentle heating. The resulting metal complexes precipitate from the solution and can be isolated and purified.
Characterization of these new compounds is performed using a suite of analytical techniques:
FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.
NMR Spectroscopy: To determine the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insight into the binding mode.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which gives information about its geometry and the metal's d-orbital splitting.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Studies on related aminopyrazole ligands have shown they can form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and cadmium(II). nih.gov For example, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized, revealing that the ligand acts as a bidentate donor, coordinating through sulfur and an amine group. nih.gov While specific studies on this compound are less common, its structural similarity suggests it would form analogous complexes.
Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst.
Potential catalytic applications for complexes of this compound and its analogs include:
Oxidation Reactions: Pyrazolone-based metal complexes intercalated into clays (B1170129) have been used for the liquid-phase oxidation of phenol (B47542) using hydrogen peroxide. nih.gov
Polymerization Reactions: Magnesium complexes supported by pyrazolyl-indolyl ligands have been shown to be effective catalysts for the ring-opening polymerization of L-lactide, a process used to create biodegradable polymers. mdpi.com
Cross-Coupling Reactions: While the iodo-group on the ligand itself is reactive, pyrazole-metal complexes can also catalyze cross-coupling reactions. The ligand framework helps to stabilize the metal center and facilitate the catalytic cycle.
The specific activity of a catalyst based on this compound would depend on the choice of metal and the reaction conditions. The presence of the iodo-substituent could also be leveraged to anchor the catalytic complex to a solid support, creating a recyclable heterogeneous catalyst.
Potential Applications in Materials Science
The unique electronic and structural features of this compound make it a molecule of interest for materials science. Halogenated organic compounds, particularly those with extended π-systems like pyrazoles, are precursors for various functional materials.
Derivatives of halogenated pyrazoles are explored for applications in:
Organic Semiconductors: The pyrazole ring is an electron-rich heterocycle that can facilitate charge transport. By incorporating it into larger conjugated systems, materials suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) can be developed.
Polymers: The difunctional nature of the molecule allows it to be used as a monomer in polymerization reactions, leading to novel polymers with tailored thermal and electronic properties.
Luminescent Materials: Pyrazole derivatives, particularly those incorporated into larger aromatic systems, can exhibit fluorescence. scispace.com The presence of a heavy atom like iodine can also promote phosphorescence, making them candidates for applications in sensing and imaging.
Research into related compounds like 1-ethyl-4-iodo-5-methyl-1H-pyrazole highlights its utility in the synthesis of advanced materials, including organic semiconductors and polymers. The iodine atom's ability to participate in halogen bonding can also be exploited to control the self-assembly and packing of molecules in the solid state, which is a critical factor in determining the performance of organic electronic materials.
Role in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules. These "libraries" of compounds can then be screened for biological activity against a specific target.
This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points of chemical diversity:
The Amine Group (R¹): The primary amine at position 5 can be reacted with a wide variety of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be reduced to secondary amines), and isocyanates (to form ureas).
The Iodo Group (R²): The iodine atom at position 4 can be substituted using a vast array of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce diverse substituents.
This "two-pronged" approach allows for the creation of a matrix-like library. For example, by reacting the scaffold with 10 different carboxylic acids and then subjecting each of the 10 resulting amides to 10 different boronic acids, a library of 100 unique compounds (10 x 10) can be synthesized efficiently. This approach is instrumental in exploring the structure-activity relationship (SAR) for a given biological target, helping medicinal chemists to identify the most potent and selective drug candidates. The use of pyrazole-containing building blocks is a common strategy in the generation of such libraries for screening. acs.org
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign signals for the methyl group (~δ 3.2 ppm, singlet) and pyrazole protons (δ 6.0–7.5 ppm) .
- IR spectroscopy : Confirm N–H stretching (~3400 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve iodine positioning and hydrogen bonding (e.g., SHELX for refinement ).
Advanced Application : High-resolution mass spectrometry (HRMS) validates molecular weight, while powder XRD assesses bulk crystallinity .
How can computational methods predict the reactivity and non-covalent interactions of this compound in supramolecular systems?
Q. Advanced Research Focus
- DFT calculations (Gaussian 03/09): Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen bonding or halogen bonding (C–I⋯N/O interactions) .
- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) via GROMACS .
What experimental design principles are critical for evaluating the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) studies : Synthesize analogues with varying substituents (e.g., methoxy, halogens) and test against targets (e.g., antitubercular or anticancer assays) .
- Dose-response assays : Use IC₅₀/EC₅₀ metrics in cell-based models (e.g., MDA-MB-231 for invasion assays ).
- Control experiments : Include reference compounds (e.g., isoniazid for antitubercular activity) and solvent controls .
How do structural modifications at the 1-methyl or 5-amino positions influence the compound’s physicochemical properties?
Q. Basic Research Focus
- Lipophilicity : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance membrane permeability (logP calculations via ChemDraw) .
- Solubility : Introduce polar groups (e.g., hydroxyl) at the 5-amino position to improve aqueous solubility (measured via shake-flask method) .
Advanced Application : Thermogravimetric analysis (TGA) evaluates thermal stability, critical for material science applications .
What are the common sources of irreproducibility in synthesizing this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Moisture sensitivity : The 5-amino group is prone to oxidation; use anhydrous solvents and inert atmospheres .
- Byproduct formation : Monitor reactions via TLC/HPLC to detect intermediates (e.g., diiodinated species) .
- Crystallization variability : Standardize cooling rates and solvent ratios to ensure consistent crystal packing .
How can green chemistry principles be applied to the synthesis of this compound?
Q. Advanced Research Focus
- Solvent-free reactions : Ultrasonic irradiation reduces reaction time and energy consumption (e.g., ’s one-pot method) .
- Catalytic iodine recycling : Recover molecular iodine via distillation or adsorption .
- Biodegradable solvents : Replace DMF with cyclopentyl methyl ether (CPME) .
What safety protocols are essential for handling this compound in academic labs?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (LD₅₀ data in Safety Data Sheets ).
- Ventilation : Use fume hoods due to potential iodine vapor release during synthesis .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
How is this compound utilized in the development of energetic materials?
Q. Advanced Research Focus
- Nitrogen-rich salts : Combine with tetrazoles or dinitro groups to enhance detonation velocity (e.g., HANTP derivatives ).
- Thermal stability testing : DSC/TGA evaluates decomposition thresholds (>200°C for military applications ).
- Sensitivity assays : Impact/friction testing ensures safety as primary explosives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
